Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate
Description
Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate is a spirocyclic compound featuring a pyrrolidine ring (5-membered) fused to a dihydroquinoline moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry. Its molecular formula is C₁₈H₂₆N₂O₂, with a molecular weight of 302.4 g/mol (CAS 1160247-77-7) . This compound is primarily used in research settings for drug discovery, particularly in synthesizing analogs targeting metabolic enzymes or receptor modulators. Its storage requires refrigeration (2–8°C) to prevent degradation .
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydroquinoline-4,2'-pyrrolidine]-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(9-6-11-18-17)13-7-4-5-8-14(13)19/h4-5,7-8,18H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIWYCJOMBTJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate typically involves a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde, the pyrrolidine ring is formed via a condensation reaction.
Spirocyclization: The intermediate is then subjected to spirocyclization, often using a Lewis acid catalyst to facilitate the formation of the spiro linkage between the pyrrolidine and quinoline rings.
Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the pyrrolidine ring, converting it into a more saturated form.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the tert-butyl group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly useful in the development of novel ligands for catalysis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The spiro linkage imparts unique three-dimensional properties that can enhance binding affinity and selectivity for biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The spirocyclic structure is known to improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and resins, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of tert-butyl 2’,3’-dihydrospiro[pyrrolidine-2,4’-quinoline]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage allows for a unique mode of binding to enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related spirocyclic derivatives:
Structural and Functional Insights
Piperidine-containing compounds (e.g., CAS 769106-43-6) exhibit higher conformational flexibility, which may enhance interactions with hydrophobic enzyme pockets .
Chlorine substituents (e.g., in CAS 336.9 g/mol derivative) enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets .
Synthetic Routes: Most analogs are synthesized via condensation reactions between ketones (e.g., 1-(2-hydroxyphenyl)ethanone) and Boc-protected amines, followed by purification via flash chromatography (yields: 20–72%) . The target compound’s pyrrolidine core may require modified starting materials, such as pyrrolidine instead of piperidine derivatives .
Biological Activity: Piperidine-quinoline hybrids (e.g., CAS 316.4 g/mol) demonstrate potent ACC inhibition (IC₅₀ < 1 µM) for metabolic disorders, attributed to quinoline’s planar aromatic system interacting with the enzyme’s active site . The absence of oxo groups in the target compound may reduce ACC affinity but could be advantageous in targeting other enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
